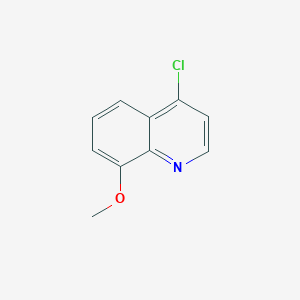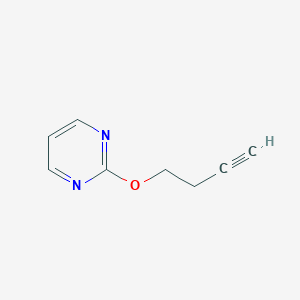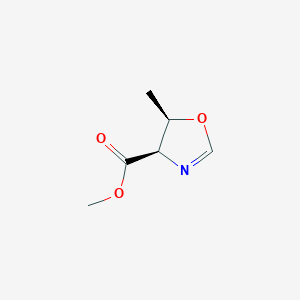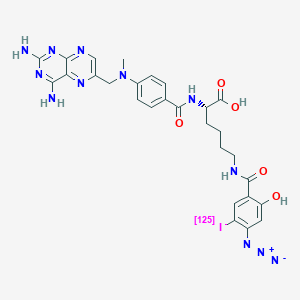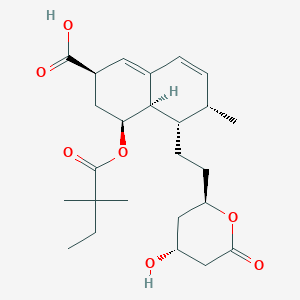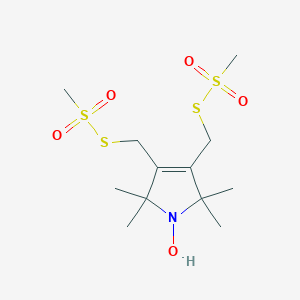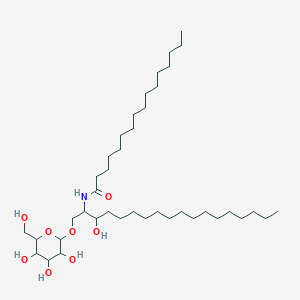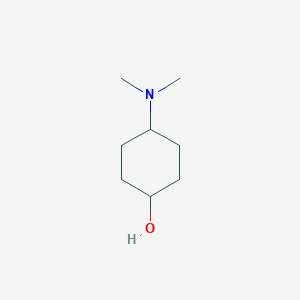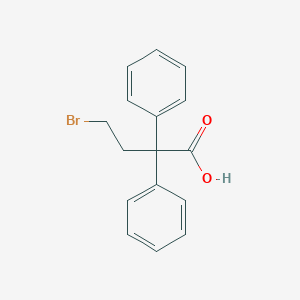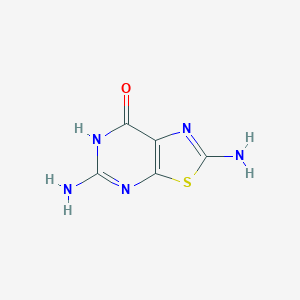
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one, also known as DAPY, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DAPY is a highly versatile molecule that exhibits a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is not fully understood, but it is believed to involve inhibition of viral replication by targeting the reverse transcriptase enzyme in HIV and the RNA-dependent RNA polymerase in other viruses. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. In cancer cells, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has been found to be well-tolerated in human clinical trials, with no serious adverse events reported. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have good pharmacokinetic properties, including high bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in lab experiments is its broad-spectrum activity against viruses and bacteria, making it a useful tool for studying these pathogens. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have low toxicity, making it a safe and reliable compound for use in vitro and in vivo. However, one limitation of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several promising future directions for research on 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one. One area of interest is the development of novel 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one derivatives with improved activity against specific viruses or bacteria. Another area of research is the investigation of the anticancer properties of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives, with the goal of developing new cancer therapies. Additionally, the use of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in combination with other drugs or therapies is an area of active research, with the potential for synergistic effects. Finally, the development of new synthesis methods for 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one can be achieved through various methods, including the reaction of 2-aminobenzothiazole with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with thionyl chloride. Both methods result in the formation of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one with high yield and purity.
Aplicaciones Científicas De Investigación
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and influenza. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been investigated for its anticancer properties, with promising results in preclinical studies.
Propiedades
Número CAS |
103322-70-9 |
|---|---|
Nombre del producto |
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one |
Fórmula molecular |
C5H5N5OS |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
2,5-diamino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5OS/c6-4-9-2(11)1-3(10-4)12-5(7)8-1/h(H2,7,8)(H3,6,9,10,11) |
Clave InChI |
UBAQQGNYBQOJRN-UHFFFAOYSA-N |
SMILES |
C12=C(N=C(NC1=O)N)SC(=N2)N |
SMILES canónico |
C12=C(N=C(NC1=O)N)SC(=N2)N |
Otros números CAS |
103322-70-9 |
Sinónimos |
2,5-diaminothiazolo(5,4-d)pyrimidin-7(6H)-one DAT-5P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)


